molecular formula C21H18ClN5O3S B2415854 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 852373-27-4

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2415854
CAS No.: 852373-27-4
M. Wt: 455.92
InChI Key: IRDHKRADARYYCV-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a chlorophenyl group, a thioacetamide group, and a dimethoxyphenyl group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The electron-withdrawing chloro group on the phenyl ring and the electron-donating methoxy groups on the other phenyl ring could create a push-pull effect, potentially enhancing the compound’s reactivity .

Scientific Research Applications

Synthesis and Biological Assessment

  • Fused Heterocyclic 1,2,4-Triazoles in Medicinal Chemistry : The synthesis of fused heterocyclic 1,2,4-triazoles, similar to the compound , has been studied for their varied biological properties. A method was developed for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and their biological assessment conducted. This research highlights the potential medical applications of such compounds (Karpina et al., 2019).

  • Antiproliferative Activity : Compounds with a [1,2,4]triazolo[4,3-b]pyridazine structure have been synthesized and evaluated for their antiproliferative activity, particularly in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).

  • Antiviral Activity : Some derivatives of [1,2,4]triazolo[4,3-b]pyridazine have shown promising antiviral activity, particularly against hepatitis A virus (HAV), demonstrating their potential use in antiviral therapies (Shamroukh & Ali, 2008).

  • Antioxidant Ability : The antioxidant ability of compounds including 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives, structurally related to the compound , has been evaluated, indicating their potential as antioxidants (Shakir et al., 2017).

  • Antibacterial, Antifungal, and Antitubercular Activities : Triazolo[4,3-b]pyridazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities, suggesting their use in treating various infectious diseases (Shiradkar & Kale, 2006).

  • Anti-Diabetic Potential : Triazolo-pyridazine-6-yl-substituted piperazines, similar in structure to the compound , have been synthesized and evaluated for their potential as anti-diabetic drugs, acting through the inhibition of dipeptidyl peptidase-4 (DPP-4) and insulinotropic activities (Bindu et al., 2019).

  • Cytotoxic Agents in Cancer Treatment : The synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines has been carried out, and these compounds have been evaluated as cytotoxic agents against various cancer cell lines, indicating their potential use in cancer therapy (Mamta et al., 2019).

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-29-15-7-8-17(30-2)16(11-15)23-19(28)12-31-20-10-9-18-24-25-21(27(18)26-20)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDHKRADARYYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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